molecular formula C8H10O3 B065638 4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one CAS No. 184007-11-2

4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one

Cat. No.: B065638
CAS No.: 184007-11-2
M. Wt: 154.16 g/mol
InChI Key: VGZXOYFTJRHFID-UHFFFAOYSA-N
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Description

4-Methylene-1,3-dioxaspiro[44]nonane-2-one is a cyclic acetal compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions. One common method is the acid-catalyzed cyclization of 2-methylene-1,4-dioxaspiro[4.5]decane with trifluoroacetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may exert its effects by modulating specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Another cyclic acetal with similar structural features.

    2-Methylene-1,4-dioxaspiro[4.5]decane: A related compound with a different ring size.

Uniqueness

4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one is unique due to its specific spiro structure and the presence of a methylene group. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

CAS No.

184007-11-2

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-methylidene-1,3-dioxaspiro[4.4]nonan-2-one

InChI

InChI=1S/C8H10O3/c1-6-8(4-2-3-5-8)11-7(9)10-6/h1-5H2

InChI Key

VGZXOYFTJRHFID-UHFFFAOYSA-N

SMILES

C=C1C2(CCCC2)OC(=O)O1

Canonical SMILES

C=C1C2(CCCC2)OC(=O)O1

Synonyms

1,3-Dioxaspiro[4.4]nonan-2-one, 4-methylene-

Origin of Product

United States

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